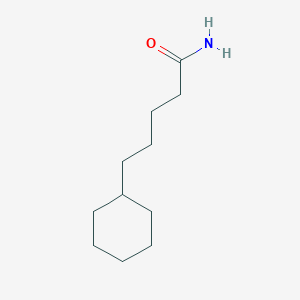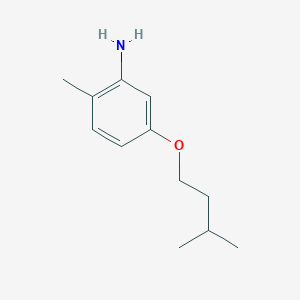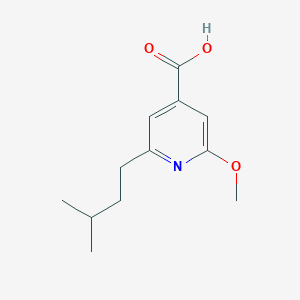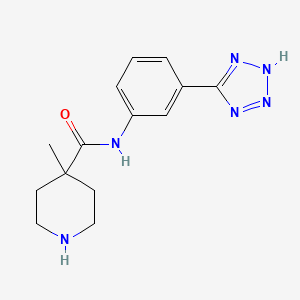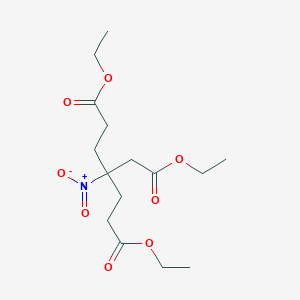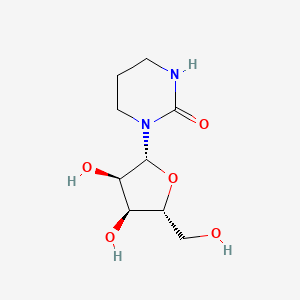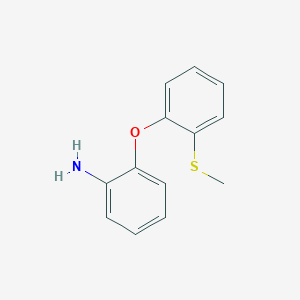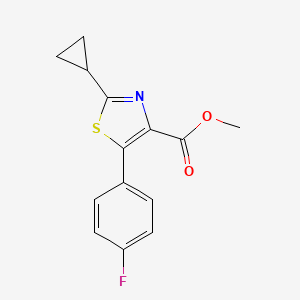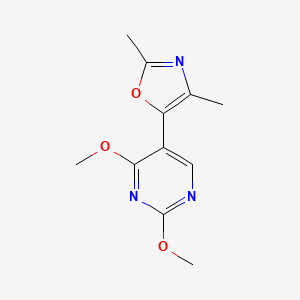![molecular formula C13H15FN2O7 B8360101 [(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate CAS No. 7207-56-9](/img/structure/B8360101.png)
[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes a fluorinated pyrimidine ring and acetoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Fluorinated Pyrimidine Ring: This is achieved through a nucleophilic substitution reaction, where a fluorinated pyrimidine derivative is introduced.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate esters.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The acetoxy groups enhance the compound’s solubility and facilitate its transport within biological systems.
相似化合物的比较
Similar Compounds
- [(2R,3S,5R)-3-Acetoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl Acetate
- [(2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-5-(phenylethynyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl Acetate
Uniqueness
[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate is unique due to the presence of the fluorinated pyrimidine ring, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability and bioavailability, making it more effective in therapeutic applications compared to its non-fluorinated counterparts.
属性
CAS 编号 |
7207-56-9 |
|---|---|
分子式 |
C13H15FN2O7 |
分子量 |
330.27 g/mol |
IUPAC 名称 |
[3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H15FN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20) |
InChI 键 |
IMWAONMKDTZRAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-Aminobenzyloxy]benzonitrile](/img/structure/B8360021.png)
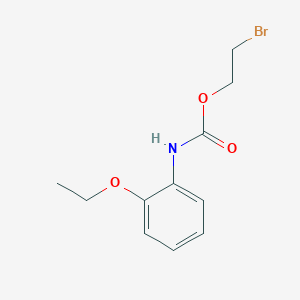
![5-fluoro-2-[(3R)-3-methylpiperazin-1-yl]pyrimidine](/img/structure/B8360040.png)
![[1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol](/img/structure/B8360041.png)
